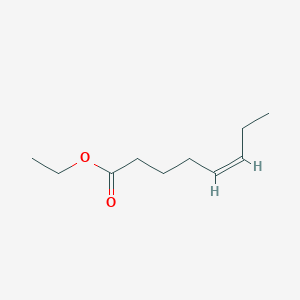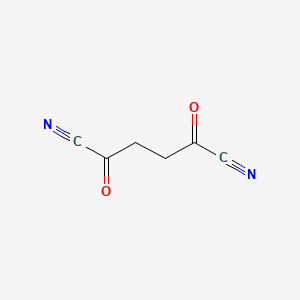
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is a complex organic compound with a molecular formula of C26H42N8O5 . This compound is known for its unique structure, which includes multiple piperidine and hydroxyethylamino groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves multiple stepsCommon reagents used in these reactions include piperidine, ethylene oxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a phosphodiesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells, thereby potentiating the antiaggregating action of prostacyclin . This mechanism is crucial for its potential therapeutic applications in preventing thromboembolic events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipyridamole: A well-known phosphodiesterase inhibitor with a similar structure but different functional groups.
Adenosine: Another compound that interacts with adenosine receptors but has a simpler structure.
Theophylline: A methylxanthine derivative with similar pharmacological effects but a different chemical structure.
Uniqueness
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is unique due to its complex structure, which allows for multiple interactions with biological targets. Its combination of piperidine and hydroxyethylamino groups provides distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C20H32N8O2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[[2-(2-hydroxyethylamino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C20H32N8O2/c29-13-7-21-19-24-16-15(17(25-19)27-9-3-1-4-10-27)23-20(22-8-14-30)26-18(16)28-11-5-2-6-12-28/h29-30H,1-14H2,(H,21,24,25)(H,22,23,26) |
InChI-Schlüssel |
PNNHNKCEAAYNQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


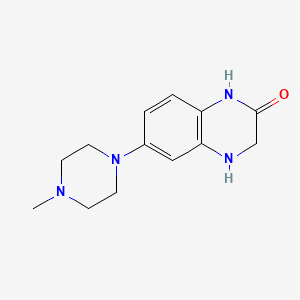
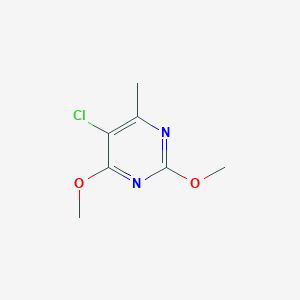
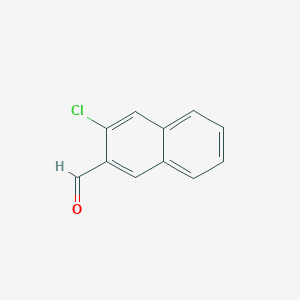
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
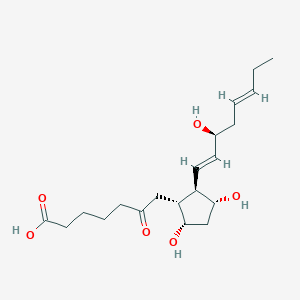
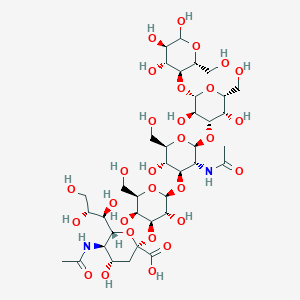


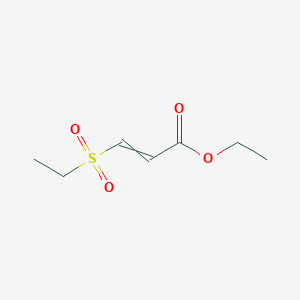
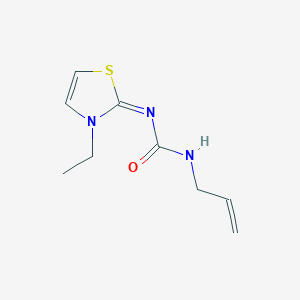
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
